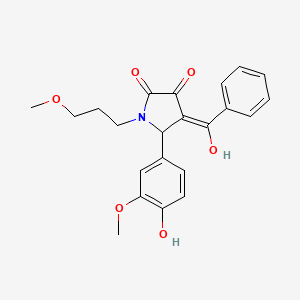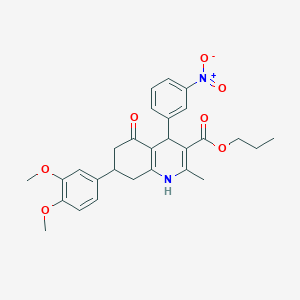![molecular formula C24H24ClN3O4S B11636056 Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11636056.png)
Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
丁基({5-[(4-氯苯基)氨基甲酰基]-3-氰基-4-(呋喃-2-基)-6-甲基-1,4-二氢吡啶-2-基}硫代)乙酸酯是一种复杂的有机化合物,属于二氢吡啶类。该化合物以其独特的结构为特征,包括氯苯基、氰基、呋喃环和丁酯。由于其潜在的生物活性以及在药物化学中的应用,它在各个科学研究领域都引起了人们的兴趣。
准备方法
合成路线和反应条件
丁基({5-[(4-氯苯基)氨基甲酰基]-3-氰基-4-(呋喃-2-基)-6-甲基-1,4-二氢吡啶-2-基}硫代)乙酸酯的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
二氢吡啶核心形成: 二氢吡啶核心可以通过Hantzsch反应合成,该反应涉及醛、β-酮酯和氨或胺的缩合。
氯苯基的引入: 氯苯基可以通过使用合适的氯苯基卤化物的亲核取代反应引入。
氰基的加入: 氰基通常通过使用氰化物源的亲核加成反应引入。
呋喃环的引入: 呋喃环可以通过涉及合适的呋喃前体的环化反应添加。
丁酯的形成: 最后一步涉及酯化以形成丁酯基团。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流反应器、高通量筛选以获得最佳反应条件,以及使用催化剂以提高产率并减少反应时间。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在二氢吡啶环上,导致形成吡啶衍生物。
还原: 还原反应可以将氰基转化为胺基或将二氢吡啶环还原为四氢吡啶。
取代: 氯苯基可以发生亲电芳香取代反应,允许进一步功能化。
水解: 酯基可以水解形成相应的羧酸。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用诸如氢化锂铝 (LiAlH₄) 或用钯催化剂的氢气 (H₂) 等还原剂。
取代: 亲电芳香取代可以使用硝酸 (HNO₃) 进行硝化或使用硫酸 (H₂SO₄) 进行磺化。
水解: 可以使用酸性或碱性条件进行水解,其中盐酸 (HCl) 或氢氧化钠 (NaOH) 是典型的试剂。
主要产物
氧化: 吡啶衍生物。
还原: 胺或四氢吡啶衍生物。
取代: 各种取代的氯苯基衍生物。
水解: 羧酸。
科学研究应用
化学
在化学中,该化合物用作合成更复杂分子的构建块。其独特的结构允许各种功能化反应,使其成为有机合成中通用的中间体。
生物学
在生物学研究中,丁基({5-[(4-氯苯基)氨基甲酰基]-3-氰基-4-(呋喃-2-基)-6-甲基-1,4-二氢吡啶-2-基}硫代)乙酸酯因其作为生物活性分子的潜力而被研究。它可能表现出诸如酶抑制或受体结合的特性,使其成为药物开发的候选药物。
医学
在药物化学中,该化合物因其潜在的治疗效果而被探索。它可能与其他二氢吡啶衍生物类似,通过调节心血管系统中的钙通道而起降压作用。
工业
在工业领域,该化合物可用于开发新材料或作为合成农药和药物的前体。
作用机制
丁基({5-[(4-氯苯基)氨基甲酰基]-3-氰基-4-(呋喃-2-基)-6-甲基-1,4-二氢吡啶-2-基}硫代)乙酸酯的作用机制涉及其与特定分子靶标的相互作用。例如,作为二氢吡啶衍生物,它可能与L型钙通道结合,抑制钙离子流入细胞。这会导致血管扩张和血压降低。氰基和呋喃基团也可能有助于其对某些生物靶标的结合亲和力和特异性。
相似化合物的比较
类似化合物
硝苯地平: 另一种用作降压剂的二氢吡啶衍生物。
氨氯地平: 一种广泛使用的钙通道阻滞剂,具有类似的作用机制。
尼卡地平: 另一种具有结构相似性的钙通道阻滞剂。
独特性
丁基({5-[(4-氯苯基)氨基甲酰基]-3-氰基-4-(呋喃-2-基)-6-甲基-1,4-二氢吡啶-2-基}硫代)乙酸酯因其官能团的组合而独一无二,这可能赋予其独特的药代动力学和药效学特性。呋喃环和丁酯基团的存在可能与其他二氢吡啶衍生物相比增强其亲脂性和生物利用度。
这篇详细概述全面地介绍了丁基({5-[(4-氯苯基)氨基甲酰基]-3-氰基-4-(呋喃-2-基)-6-甲基-1,4-二氢吡啶-2-基}硫代)乙酸酯,涵盖了其合成、反应、应用、作用机制以及与类似化合物的比较
属性
分子式 |
C24H24ClN3O4S |
|---|---|
分子量 |
486.0 g/mol |
IUPAC 名称 |
butyl 2-[[5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C24H24ClN3O4S/c1-3-4-11-32-20(29)14-33-24-18(13-26)22(19-6-5-12-31-19)21(15(2)27-24)23(30)28-17-9-7-16(25)8-10-17/h5-10,12,22,27H,3-4,11,14H2,1-2H3,(H,28,30) |
InChI 键 |
OVDQHSWHJXLJHR-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CO3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Bis[(dimethylamino)methyl]-1,7-bis(4-propoxyphenyl)heptane-1,7-dione](/img/structure/B11635977.png)
![2-chloro-5-(5-{(E)-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}furan-2-yl)benzoic acid](/img/structure/B11635985.png)
![Furan-2-yl(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11635994.png)

![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636000.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636010.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636021.png)

![3-(2-{(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl}-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B11636028.png)
![ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636031.png)
![Ethyl 4-{[4-(benzyloxy)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636033.png)
![Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636041.png)
![N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11636048.png)
![Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate](/img/structure/B11636058.png)
